molecular formula C24H22N4O2 B2446167 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline CAS No. 1904320-37-1

8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline

Cat. No.: B2446167
CAS No.: 1904320-37-1
M. Wt: 398.466
InChI Key: YNJLOYSANGNLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(1-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates three privileged pharmacophores: a quinoline ring, an imidazole ring, and a pyrrolidine linker. The quinoline scaffold is extensively researched for its diverse biological activities, including potential as an anticancer agent and an antimalarial, with mechanisms often involving intercalation into DNA or inhibition of key enzymes like topoisomerases . The presence of the imidazole ring, a common feature in molecules that modulate enzymatic activity, suggests potential for interaction with biological targets such as kinases or cytochrome P450 enzymes. This multi-functional architecture makes the compound a valuable chemical tool for probing biological pathways, screening for new therapeutic agents, and studying structure-activity relationships (SAR). Researchers can utilize this compound in the development of novel inhibitors and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-24(20-8-6-18(7-9-20)15-27-14-12-25-17-27)28-13-10-21(16-28)30-22-5-1-3-19-4-2-11-26-23(19)22/h1-9,11-12,14,17,21H,10,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJLOYSANGNLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the imidazole derivative and the quinoline derivative, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield an imidazole N-oxide, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the imidazole and quinoline moieties suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the quinoline moiety is known for its antimalarial and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are useful in various industrial applications.

Mechanism of Action

The mechanism of action of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions in enzymes, while the quinoline moiety could intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline: This compound is unique due to its combination of imidazole, quinoline, and pyrrolidine moieties.

    (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.

Uniqueness

The uniqueness of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline lies in its specific combination of functional groups, which may impart unique chemical and biological properties

Biological Activity

The compound 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline is a synthetic derivative that combines quinoline and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a quinoline core linked to an imidazole-containing side chain. The structural formula can be represented as follows:

C18H21N7O\text{C}_{18}\text{H}_{21}\text{N}_7\text{O}

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many quinoline derivatives have been shown to possess significant antibacterial and antifungal properties.
  • Anticancer Activity : Compounds with quinoline structures have demonstrated efficacy against various cancer cell lines.
  • Antimalarial Activity : Some derivatives are effective against Plasmodium falciparum, the causative agent of malaria.
  • Anti-inflammatory Properties : Certain compounds inhibit nitric oxide production and other inflammatory mediators.

The biological activity of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.
  • Interference with DNA/RNA Synthesis : Quinoline derivatives can intercalate into DNA or inhibit topoisomerases, disrupting nucleic acid synthesis.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of similar quinoline derivatives, providing insights into the potential activity of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline.

Table 1: Summary of Biological Activities of Quinoline Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
MDPTQAntimalarial0.014 - 5.87
Hybrid Imidazole/QuinolineAnticancer (A498)Not specified
Pyrazolo[4,3-c]quinolineAnti-inflammatoryEquivalent to control

Case Studies

  • Antimalarial Activity : A study on related quinoline derivatives revealed that certain compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating strong antimalarial potential .
  • Anticancer Efficacy : Research on hybrid imidazole/quinoline derivatives showed promising results against renal cancer (A498), with one compound exhibiting selective cytotoxicity .
  • Anti-inflammatory Effects : Other studies demonstrated that pyrazolo[4,3-c]quinolines significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting potential for treating inflammatory conditions .

Q & A

What are the key considerations in designing a synthesis pathway for 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline?

Level: Basic
Answer:
The synthesis pathway should prioritize modular assembly of the quinoline core, pyrrolidine linker, and imidazole-containing benzoyl moiety. Key steps include:

  • Coupling Reactions: Use Suzuki-Miyaura or Buchwald-Hartwig couplings to integrate aromatic substituents (e.g., imidazole-methylbenzoyl groups) .
  • Oxygen Linker Formation: Employ nucleophilic substitution (e.g., pyrrolidin-3-ol reacting with halogenated quinoline derivatives) under controlled pH and temperature (60–80°C) .
  • Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .

Example Reaction Conditions Table:

StepReagents/CatalystsSolventTemperatureYield Optimization
Imidazole-Benzoyl CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O80°C65–75%
Pyrrolidine-O-Quinoline LinkageNaH, DMFTHF60°C70–85%

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Level: Basic
Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., imidazole protons at δ 7.5–8.0 ppm, quinoline aromatic signals) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-Ray Diffraction: Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of substituents (orthorhombic crystal system observed in analogous compounds) .

How can solubility challenges be addressed during in vitro biological assays?

Level: Basic
Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without cytotoxicity .
  • Lipid-Based Formulations: Incorporate cyclodextrins or liposomes for hydrophobic quinoline derivatives .
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzoyl or pyrrolidine moieties .

What are common side reactions during synthesis, and how are they mitigated?

Level: Basic
Answer:

  • Imidazole Ring Oxidation: Occurs under strong acidic/oxidizing conditions. Mitigation: Use inert atmospheres (N₂/Ar) and mild oxidizing agents (e.g., MnO₂) .
  • Ester Hydrolysis: Observed in aqueous basic conditions. Mitigation: Limit reaction time and employ anhydrous solvents .
  • Byproduct Table:
Side ReactionByproductMitigation Strategy
Quinoline N-OxidationQuinoline N-oxideAvoid peroxide solvents
Pyrrolidine Ring OpeningLinear amine derivativesControl reaction pH (<9)

How can researchers address conflicting spectroscopic data when characterizing stereochemistry?

Level: Advanced
Answer:

  • Dynamic NMR Experiments: Detect rotational barriers in pyrrolidine/benzoyl groups (e.g., variable-temperature NMR to resolve diastereotopic protons) .
  • Computational Modeling: Compare experimental NOESY correlations with DFT-calculated structures (e.g., Gaussian 16, B3LYP/6-31G*) .
  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

What computational strategies predict biological target interactions for this compound?

Level: Advanced
Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets (e.g., imidazole moiety binding to histidine residues in active sites) .
  • MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories (e.g., quinoline-pyrrolidine flexibility affecting target affinity) .
  • Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen bond acceptors in quinoline ring) .

How does chirality at the pyrrolidine-3-position influence bioactivity?

Level: Advanced
Answer:

  • Enantioselective Synthesis: Use chiral catalysts (e.g., Jacobsen’s Co-salen for epoxide ring-opening) to obtain R/S isomers .
  • Biological Assays: Compare IC₅₀ values for enantiomers (e.g., R-configuration showing 10-fold higher kinase inhibition than S) .
  • SAR Table:
StereochemistryTarget (e.g., EGFR Kinase)IC₅₀ (nM)
RWild-type EGFR12 ± 2
SWild-type EGFR150 ± 20

What green chemistry approaches optimize synthesis sustainability?

Level: Advanced
Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or bio-based solvents .
  • Catalyst Recycling: Recover Pd nanoparticles via magnetic separation (e.g., Fe₃O₄@SiO₂-Pd) .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and energy use .

How is compound stability evaluated under physiological conditions?

Level: Advanced
Answer:

  • Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC .
  • Metabolite Identification: Use LC-MS/MS to detect oxidation products (e.g., quinoline N-oxide) in liver microsomes .

What strategies resolve contradictions in reported biological activity data?

Level: Advanced
Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Meta-Analysis: Pool data from independent studies (e.g., Bayesian regression to account for batch effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.